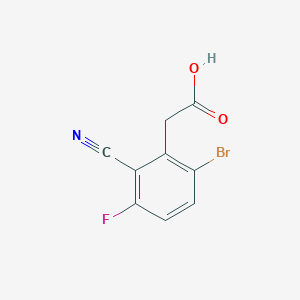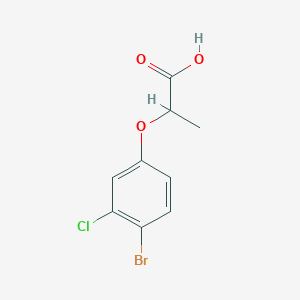
2-(4-Bromo-3-chlorophenoxy)propanoic acid
Overview
Description
“2-(4-Bromo-3-chlorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8BrClO3 . It has a molecular weight of 279.52 .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3-chlorophenoxy)propanoic acid” consists of a propanoic acid group attached to a bromo-chlorophenoxy group . The InChI code for this compound is 1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) .Scientific Research Applications
Absolute Configuration Determination
One significant application of related compounds to 2-(4-Bromo-3-chlorophenoxy)propanoic acid is in determining their absolute configuration. For example, the enantiomers of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid were investigated using mid-infrared vibrational circular dichroism (VCD). This method involved resolving enantiomers on a chiral HPLC column and comparing experimental infrared vibrational absorption and VCD spectra with ab initio predictions. Such studies are essential for understanding the structural and stereochemical properties of these compounds (He & Polavarapu, 2005).
Environmental Monitoring
Chlorophenoxy acid herbicides, including compounds structurally similar to 2-(4-Bromo-3-chlorophenoxy)propanoic acid, are extensively monitored in environmental samples due to their toxicity and widespread use. Techniques like capillary liquid chromatography and solid-phase extraction have been developed for the determination of chlorophenoxy acids in human urine and environmental samples such as water and rice. These methods allow for the detection of trace amounts of these herbicides, highlighting their persistence and mobility in the environment (Rosales-Conrado et al., 2008).
Chemical Synthesis and Reactivity
Studies on the synthesis and reactivity of compounds analogous to 2-(4-Bromo-3-chlorophenoxy)propanoic acid provide insights into their potential applications in various chemical processes. For instance, research on the stereoselective esterification of halogen-containing carboxylic acids by lipase in organic solvents has revealed the effects of alcohol chain length on the reaction rate and stereoselectivity. Such reactions are crucial in the optical resolution of racemic mixtures, which has applications in pharmaceutical and agrochemical industries (Pan et al., 1990).
Biodegradation and Environmental Impact
The aerobic biodegradation of chiral phenoxyalkanoic acids, which include compounds similar to 2-(4-Bromo-3-chlorophenoxy)propanoic acid, has been studied to understand their environmental impact. Enantiomer-specific analysis during incubation with activated sludge shows complete degradation within a specific period, indicating the potential for accumulation of more recalcitrant enantiomers in ecosystems. Such studies are vital for assessing the ecological risks associated with the use of these compounds (Zipper et al., 1999).
properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJBUIVMHMCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



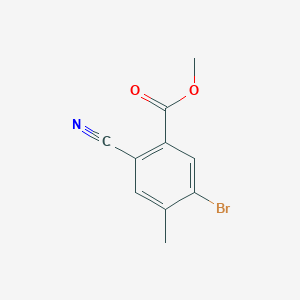


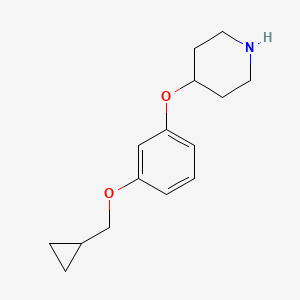
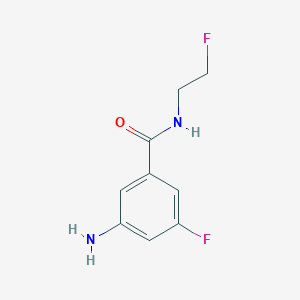
![1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one](/img/structure/B1415538.png)
![1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1415541.png)
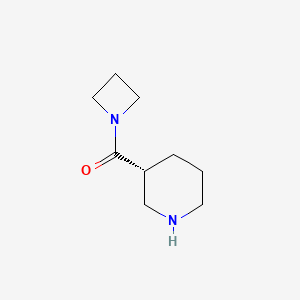
![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)




